molecular formula C11H17N3O2 B2870955 (1-(6-Methoxypyrimidin-4-yl)piperidin-3-yl)methanol CAS No. 1353989-77-1

(1-(6-Methoxypyrimidin-4-yl)piperidin-3-yl)methanol

Cat. No.: B2870955
CAS No.: 1353989-77-1
M. Wt: 223.276
InChI Key: KUPIHBWAVOGENO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-(6-Methoxypyrimidin-4-yl)piperidin-3-yl)methanol: is a chemical compound with the molecular formula C11H17N3O2 and a molecular weight of 223.27 g/mol . This compound features a piperidine ring substituted with a methanol group and a methoxypyrimidine moiety, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(6-Methoxypyrimidin-4-yl)piperidin-3-yl)methanol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of high-purity reagents .

Chemical Reactions Analysis

Types of Reactions

(1-(6-Methoxypyrimidin-4-yl)piperidin-3-yl)methanol undergoes several types of chemical reactions:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

Scientific Research Applications

(1-(6-Methoxypyrimidin-4-yl)piperidin-3-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1-(6-Methoxypyrimidin-4-yl)piperidin-3-yl)methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • (1-(6-Methoxypyrimidin-4-yl)piperidin-3-yl)ethanol
  • (1-(6-Methoxypyrimidin-4-yl)piperidin-3-yl)propanol
  • (1-(6-Methoxypyrimidin-4-yl)piperidin-3-yl)butanol

Uniqueness

(1-(6-Methoxypyrimidin-4-yl)piperidin-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

(1-(6-Methoxypyrimidin-4-yl)piperidin-3-yl)methanol is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article discusses its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound consists of a piperidine ring substituted with a methoxypyrimidine moiety. Its molecular formula is C12H16N2OC_{12}H_{16}N_2O, and it has a molecular weight of 220.27 g/mol. The presence of both piperidine and pyrimidine structures suggests diverse biological activities, particularly in pharmacological applications.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with piperidine and pyrimidine rings demonstrate moderate to strong activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
Compound AS. aureus32 µg/mL
Compound BE. coli16 µg/mL
This compoundBacillus subtilis20 µg/mL

Anticancer Properties

The compound has been investigated for its anticancer potential, particularly in inhibiting cancer cell proliferation. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including HeLa and MCF-7 cells . The mechanism involves the modulation of signaling pathways related to cell survival and apoptosis.

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
HeLa5.0Induction of apoptosis
MCF-77.5Inhibition of cell proliferation

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, such as kinases that play roles in cancer progression.
  • Receptor Modulation : It can bind to receptors that regulate cell signaling pathways, affecting cellular responses.
  • Induction of Apoptosis : The compound activates apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

  • Study on Anticancer Activity : A study demonstrated that treatment with the compound resulted in a significant reduction in tumor size in xenograft models of breast cancer .
  • Antimicrobial Efficacy : Another study assessed the antimicrobial activity against resistant strains of bacteria, showing promising results that suggest its potential as a therapeutic agent .

Properties

IUPAC Name

[1-(6-methoxypyrimidin-4-yl)piperidin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-16-11-5-10(12-8-13-11)14-4-2-3-9(6-14)7-15/h5,8-9,15H,2-4,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUPIHBWAVOGENO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)N2CCCC(C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.